Methyl 3,3-dimethylaziridine-2-carboxylate
Description
Structure
2D Structure
Properties
CAS No. |
178925-39-8 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl 3,3-dimethylaziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4(7-6)5(8)9-3/h4,7H,1-3H3 |
InChI Key |
JSTBTMPTTAFOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)C(=O)OC)C |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3,3 Dimethylaziridine 2 Carboxylate and Analogues
De Novo Synthesis Approaches
The de novo synthesis of methyl 3,3-dimethylaziridine-2-carboxylate and related compounds involves the formation of the aziridine (B145994) ring from acyclic precursors. Several key methods have been developed, each with its own advantages and substrate scope.
Synthesis from Oxirane-2-carboxylic Esters
A general and effective method for the preparation of aziridine-2-carboxylic esters involves a two-step process starting from the corresponding oxirane-2-carboxylic esters. ru.nl This approach leverages the electrophilic nature of the oxirane ring, which is susceptible to nucleophilic attack by an azide (B81097) source. The subsequent reduction and cyclization of the resulting azido (B1232118) alcohol intermediate yields the desired aziridine.
The reaction of an oxirane-2-carboxylic ester with sodium azide in the presence of a proton source leads to the formation of a mixture of regioisomeric azido alcohols. For instance, the reaction of methyl 3,3-dimethyloxirane-2-carboxylate with sodium azide would be expected to yield a mixture of methyl 3-azido-2-hydroxy-3-methylbutanoate and methyl 2-azido-3-hydroxy-3-methylbutanoate. The regioselectivity of the ring-opening is influenced by steric and electronic factors of the oxirane substituents. ru.nl
Subsequent treatment of the azido alcohol with a reducing agent, such as triphenylphosphine (B44618), facilitates the reduction of the azide to an amine, which then undergoes intramolecular cyclization to form the aziridine ring. This method is advantageous due to the availability of oxirane precursors and the stereospecificity of the epoxide ring-opening, which can allow for the synthesis of enantiomerically pure aziridines if a chiral oxirane is used as the starting material. clockss.org
A study on the reaction of methyl 2,3-disubstituted oxirane-2-carboxylates demonstrated the formation of azido alcohols as key intermediates. The following table illustrates the outcomes of the reaction of a related epoxy ester. ru.nl
| Starting Material | Product(s) | Yield |
| Methyl 3,3-dimethyloxirane-2-carboxylate | Methyl 3-azido-2-hydroxy-3-methylbutanoate and Methyl 2-azido-3-hydroxy-3-methylbutanoate | 51% and 35% respectively |
Synthesis from Azido Alcohols
The conversion of azido alcohols to aziridines is a crucial step in several synthetic strategies. clockss.org This transformation is typically achieved through an intramolecular Staudinger reaction, where the azido group is reduced to an aza-ylide by a phosphine, which then cyclizes to form the aziridine ring with the elimination of triphenylphosphine oxide. clockss.org This method is highly efficient and proceeds under mild conditions.
An alternative approach involves the conversion of the hydroxyl group in the azido alcohol to a good leaving group, such as a mesylate or tosylate. Subsequent intramolecular nucleophilic substitution by the azide nitrogen atom leads to the formation of the aziridine ring. clockss.org
The direct synthesis of organic azides from alcohols is also a relevant transformation. A notable method employs 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) as an azide transfer agent. organic-chemistry.org This reagent, in the presence of a base like DBU, allows for the direct conversion of a wide range of primary and secondary alcohols into the corresponding azides under mild conditions, thus providing a streamlined route to the azido alcohol precursors for aziridine synthesis. organic-chemistry.org
Photochemical Synthesis Routes from Alkyl Azidoformates
Photochemical methods offer a distinct approach to the synthesis of aziridine-2-carboxylates. The photolysis of alkyl azidoformates in the presence of an alkene leads to the formation of an N-alkoxycarbonylaziridine. rsc.org Specifically, the photolysis of an alkyl azidoformate in an alkyl 3-methylcrotonate solvent yields dialkyl 3,3-dimethylaziridine-1,2-dicarboxylates. rsc.org
This reaction proceeds through the photochemical generation of a singlet nitrene from the alkyl azidoformate, which then adds to the double bond of the alkene in a concerted manner to form the aziridine ring. The hydrolysis of the resulting dialkyl 3,3-dimethylaziridine-1,2-dicarboxylate can then afford 3,3-dimethylaziridine-2-carboxylic acid. rsc.org
| Reactants | Product |
| Alkyl azidoformate and Alkyl 3-methylcrotonate | Dialkyl 3,3-dimethylaziridine-1,2-dicarboxylate |
Lewis Acid-Catalyzed Approaches to N-Acylaziridine-2-carboxamides from 2H-Azirines
A highly efficient and diastereoselective synthesis of N-acylaziridine-2-carboxamides has been developed utilizing a Lewis acid-catalyzed Joullié–Ugi three-component reaction. avidinbiotech.comacs.orgacs.org This method involves the reaction of 2H-azirines, isocyanides, and carboxylic acids in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl2). avidinbiotech.comacs.org
The protocol allows for the preparation of highly functionalized N-acylaziridine-2-carboxamide derivatives in good yields, reaching up to 82%. acs.org The reaction is notable for its high diastereoselectivity. avidinbiotech.com The use of 2H-azirines as the aziridine precursor provides a rapid and straightforward route to complex aziridine structures that would be challenging to access through other methods. acs.org
The following table summarizes the results of the optimization of the Lewis acid catalyst for a model reaction. acs.org
| Catalyst (25 mol%) | Yield (%) |
| None | <5 |
| ZnCl2 | 82 |
| Sc(OTf)3 | 75 |
| Mg(OTf)2 | 68 |
| Cu(OTf)2 | 55 |
Thermolytic Methods Utilizing Organic Azides and Alkenes
The thermal decomposition of organic azides in the presence of alkenes provides another route to aziridines. ias.ac.inresearchgate.net This reaction can proceed through the formation of a discrete nitrene intermediate, which then adds to the alkene. The nature of the nitrene (singlet or triplet) influences the stereochemistry of the resulting aziridine. ias.ac.in
Singlet nitrenes typically add to alkenes in a concerted and stereospecific manner, while triplet nitrenes react in a stepwise fashion, which can lead to a loss of stereochemical integrity. ias.ac.in The thermolysis of 2-azidoacrylates represents a specific application of this methodology for the synthesis of aziridine-2-carboxylates. For example, the thermolysis of methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate in mesitylene (B46885) at 185 °C leads to the formation of the corresponding pyrrolopyridine, which involves an intramolecular cyclization following the initial aziridination. orgsyn.org
Stereoselective Synthesis of Aziridine-2-carboxylates
The development of stereoselective methods for the synthesis of aziridine-2-carboxylates is of significant importance due to the prevalence of chiral aziridines in biologically active molecules.
One effective strategy for achieving stereocontrol is the use of chiral auxiliaries. For instance, the asymmetric Gabriel-Cromwell reaction sequence, starting from α,β-unsaturated acyl camphor (B46023) sultams, can produce synthetically useful aziridine-2-carboxylic acid derivatives in a stereodefined manner. capes.gov.br
Another powerful approach is the use of chiral catalysts. Enantioselective aziridination of alkenes can be achieved using chiral rhodium or copper catalysts. organic-chemistry.org These catalysts can effectively control the stereochemical outcome of the nitrene transfer reaction.
Furthermore, starting from enantiomerically pure precursors, such as amino acids, allows for the synthesis of chiral aziridine-2-carboxylates. For example, serine and threonine can be converted into their corresponding aziridine-2-carboxylic acids. ru.nl The use of N-(1-phenylethyl)aziridine-2-carboxylate esters as chiral synthons has also been extensively reviewed, demonstrating their utility in the enantioselective synthesis of a variety of natural products and drugs. nih.gov
The choice of synthetic strategy for a particular stereoisomer of an aziridine-2-carboxylate (B8329488) will depend on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.
Classical Resolution Techniques for Homochiral Stereoisomers
Classical resolution is a widely used method for separating enantiomers from a racemic mixture. nih.gov This technique involves the reaction of the racemic compound, such as an aziridine-2-carboxylate, with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. After separation, the resolving agent is removed to yield the individual, enantiomerically pure stereoisomers.
While this method is a foundational technique in chiral chemistry, specific documented examples of the classical resolution of this compound are not prevalent in the reviewed literature. However, the general principles are applicable. For instance, the carboxylic acid or ester functionality of the aziridine could be reacted with a chiral amine or alcohol to form diastereomeric amides or esters, which could then be separated.
Sharpless Asymmetric Epoxidation in Aziridine-2-carboxylate Synthesis
The Sharpless Asymmetric Epoxidation is a powerful and predictable method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. dalalinstitute.comresearchgate.net This reaction utilizes a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand. dalalinstitute.com The choice of the (+)- or (-)-DET enantiomer determines the stereochemical outcome of the epoxidation. researchgate.net
This methodology can be adapted for the synthesis of chiral aziridine-2-carboxylates. The key steps involve:
Sharpless Epoxidation: An appropriate allylic alcohol is subjected to Sharpless Asymmetric Epoxidation to produce a chiral 2,3-epoxy alcohol with high enantiomeric excess. scispace.com
Conversion to Aziridine: The resulting chiral epoxide can then be converted into the corresponding aziridine. This is often achieved through a two-step process involving nucleophilic ring-opening of the epoxide with an azide source (like sodium azide) followed by reduction of the resulting azido alcohol, which then cyclizes to form the aziridine ring. scispace.combaranlab.org
The stereochemistry of the final aziridine is dictated by the stereochemistry of the epoxide intermediate, which is in turn controlled by the chiral tartrate used in the epoxidation step. researchgate.net
Table 1: Key Reagents in Sharpless Asymmetric Epoxidation
| Reagent | Role |
| Titanium tetra(isopropoxide) | Catalyst |
| tert-Butyl hydroperoxide (TBHP) | Oxidant |
| Diethyl tartrate (DET) | Chiral Ligand |
| Allylic Alcohol | Substrate |
Diastereoselective Control in Aziridinecarboxaldehyde Synthesis
The synthesis of chiral aziridine-2-carboxaldehydes is of significant interest as these compounds are versatile intermediates. thieme-connect.com Achieving diastereoselective control in their synthesis is crucial. One approach involves the use of Lewis acids to control the stereochemical outcome of reactions involving chiral aziridine aldehydes.
For example, the carbonyl-ene reaction of N-trityl aziridine-2-(S)-carboxaldehyde with various alkenes can be influenced by the choice of Lewis acid. thieme-connect.com The use of tin(IV) chloride (SnCl₄) has been shown to lead to high diastereoselectivity, favoring the anti-diastereomer. thieme-connect.com This selectivity is explained by the Cram-chelation model, where the Lewis acid coordinates to both the carbonyl oxygen and the nitrogen of the aziridine ring, creating a rigid intermediate that directs the incoming nucleophile to a specific face of the molecule. thieme-connect.com
Table 2: Lewis Acids in Diastereoselective Aziridine Synthesis
| Lewis Acid | Observed Selectivity | Reference |
| Tin(IV) chloride (SnCl₄) | High anti-diastereoselectivity | thieme-connect.com |
| Boron trifluoride (BF₃) | No reaction | thieme-connect.com |
Biosynthetic Pathways and Enzymatic Formation
While synthetic methods provide versatile routes to aziridines, nature has also evolved enzymatic pathways to construct this strained ring system. nih.gov Recent discoveries have shed light on the biosynthesis of aziridine-containing natural products.
Aziridine Biogenesis from L-Valine
Research has shown that the biosynthesis of some aziridine-containing compounds originates from the amino acid L-valine. nih.govresearchgate.net For instance, the biosynthesis of 2-aminoisobutyric acid (AIB) in Penicillium species involves an aziridine intermediate derived from L-valine. nih.govresearchgate.net This pathway demonstrates nature's ability to construct the aziridine ring from simple amino acid precursors. The aziridine intermediate in this pathway is pleurocybellaziridine. researchgate.net
Role of Fe(II)/α-ketoglutarate Dependent Oxygenases in Aziridine Formation
The key enzymatic step in the biogenesis of the aziridine ring from L-valine is catalyzed by a class of enzymes known as Fe(II)/α-ketoglutarate dependent oxygenases. nih.govnih.gov These enzymes utilize iron, molecular oxygen, and α-ketoglutarate to perform a variety of oxidative transformations. acs.org
In the biosynthesis of the aziridine intermediate from L-valine, the Fe(II)/α-ketoglutarate dependent oxygenase TqaL catalyzes the formation of the C-N bond to create the aziridine ring. nih.govresearchgate.net This represents a unique catalytic function for this enzyme family, which more commonly catalyzes hydroxylation reactions. researchgate.net The mechanism involves the generation of a highly reactive ferryl-oxo intermediate that is responsible for the oxidation of the substrate. researchgate.net The discovery of this enzymatic aziridination expands the known catalytic repertoire of this important class of enzymes. nih.gov
Table 3: Enzymes in Aziridine Biosynthesis from L-Valine
| Enzyme | Class | Role | Reference |
| TqaL | Fe(II)/α-ketoglutarate dependent oxygenase | Aziridine ring formation from L-valine | nih.govresearchgate.net |
| TqaF | Haloalkanoic acid dehalogenase (HAD)-type hydrolase | Aziridine ring opening | nih.gov |
| TqaM | NovR/CloR-like non-heme iron oxygenase | Oxidative decarboxylation | nih.gov |
Compound Index
Reaction Chemistry and Mechanistic Studies of Methyl 3,3 Dimethylaziridine 2 Carboxylate
Ring-Opening Reactions
The strained three-membered ring of Methyl 3,3-dimethylaziridine-2-carboxylate is susceptible to cleavage by a variety of reagents, leading to a diverse array of functionalized products. The regioselectivity of these ring-opening reactions—specifically, which of the two carbon-nitrogen bonds is broken—is a key aspect of its chemistry. For this unsymmetrically substituted aziridine (B145994), ring enlargement can proceed via scission of either the N-C(2) bond (the bond between the nitrogen and the carbon bearing the carboxylate) or the N-C(3) bond (the bond between the nitrogen and the carbon with the gem-dimethyl groups) semanticscholar.org.
The reaction of Ethyl 3,3-dimethylaziridin-2-carboxylate, a close analog of the methyl ester, with various nucleophiles demonstrates distinct ring-opening pathways. These reactions often proceed as ring-expansion processes where the nucleophile is incorporated into a new, larger ring system. The course of the reaction is highly dependent on the nucleophile and the reaction conditions semanticscholar.org.
For instance, treatment with potassium thiocyanate (B1210189) in hot formic acid results in a clean reaction where the aziridine ring is opened, and the nucleophile is incorporated to form a thiazoline derivative. A similar outcome is observed with carbon disulfide, which yields a thiazolidinethione. These reactions exemplify a specific nucleophilic pathway where the initial attack of the nucleophile is followed by cyclization semanticscholar.org.
The regioselectivity of nucleophilic attack on the 3,3-dimethylaziridine-2-carboxylate system is well-defined. In the case of the N-unsubstituted ethyl ester reacting with potassium thiocyanate or carbon disulfide, the cleavage occurs exclusively at the N-C(2) bond (Path a). This mode of cleavage is favored due to the activation of the C(2) position by the electron-withdrawing carboxylate group, making it more electrophilic and susceptible to nucleophilic attack semanticscholar.org.
The stereoselectivity of aziridine ring-opening reactions is generally high. Acid-catalyzed ring-opening of other aziridine-2-carboxylates has been shown to proceed via an SN2 mechanism, involving nucleophilic attack with a complete inversion of configuration at the carbon center. An SN1 mechanism is considered unlikely for the carbon alpha to a carbonyl group (C-2), as this position cannot effectively stabilize a positive charge mdpi.com. This principle suggests that nucleophilic attack at the C-2 position of this compound would also proceed with high stereospecificity.
The reaction of Ethyl 3,3-dimethylaziridin-2-carboxylate with different nucleophiles highlights the regioselectivity of the ring-opening process, as detailed in the table below.
| Reactant (Aziridine) | Nucleophile/Reagent | Solvent/Conditions | Cleavage Pathway | Product | Yield |
|---|---|---|---|---|---|
| Ethyl 3,3-dimethylaziridin-2-carboxylate | Potassium Thiocyanate (KSCN) | Formic Acid, 80°C | Path a (N-C(2) cleavage) | Thiazoline derivative | 94% semanticscholar.org |
| Ethyl 3,3-dimethylaziridin-2-carboxylate | Carbon Disulfide (CS2) | 100°C | Path a (N-C(2) cleavage) | Thiazolidinethione derivative | 59% semanticscholar.org |
| Ethyl 3,3-dimethylaziridin-2-carboxylate | Benzyl (B1604629) Isothiocyanate | Benzene, reflux | Path b (N-C(3) cleavage) | Hydantoin (B18101) derivative | 88% semanticscholar.org |
Substituents on the aziridine ring, particularly on the nitrogen atom, have a profound impact on the regioselectivity of the ring-opening reaction. While the N-unsubstituted Ethyl 3,3-dimethylaziridin-2-carboxylate reacts with potassium thiocyanate to give a single product resulting from N-C(2) bond cleavage, the N-benzyl substituted analog yields a mixture of regioisomers semanticscholar.org.
The reaction of N-benzyl-3,3-dimethylaziridin-2-carboxylate with potassium thiocyanate produces two different thiazolidine (B150603) products, resulting from both N-C(2) cleavage (Path a) and N-C(3) cleavage (Path b). The ratio of these products is highly dependent on the polarity and acidity of the solvent. In a neutral solvent like THF, the major product arises from attack at the less hindered C-2 position. However, as the acidity of the medium increases (e.g., by using acetic acid or formic acid), the proportion of the product from N-C(3) cleavage increases. This shift is attributed to the protonation of the aziridine nitrogen, which favors the development of a partial positive charge on the more substituted C-3 carbon, thereby promoting cleavage of the N-C(3) bond semanticscholar.org.
The following table illustrates the effect of solvent on the product ratio in the reaction of N-benzyl-3,3-dimethylaziridin-2-carboxylate with potassium thiocyanate.
| Solvent | Ratio of Products (Path a : Path b) | Total Yield |
|---|---|---|
| THF | 88 : 12 | 95% semanticscholar.org |
| Acetic Acid | 74 : 26 | 88% semanticscholar.org |
| Formic Acid | 54 : 46 | 91% semanticscholar.org |
While specific studies detailing the use of Lewis acids in the ring-opening of this compound are not extensively documented in the reviewed literature, the principle of Lewis acid catalysis is well-established for aziridines. Lewis acids coordinate to the lone pair of electrons on the aziridine nitrogen, activating the ring towards nucleophilic attack. This coordination makes the nitrogen a better leaving group and increases the electrophilicity of the ring carbons, facilitating cleavage even with weaker nucleophiles mdpi.com.
This activation is mechanistically similar to the effect of Brønsted acids (protonation), which has been observed to influence the regioselectivity of ring-opening for N-substituted 3,3-dimethylaziridine-2-carboxylates semanticscholar.org. In acidic media, protonation of the nitrogen favors the cleavage of the N-C(3) bond to a greater extent, as the tertiary C-3 carbon can better stabilize the developing positive charge semanticscholar.org. It is plausible that Lewis acid catalysis would similarly influence the regioselectivity by favoring pathways that involve carbocationic intermediates.
Specific studies on the ring-opening of this compound catalyzed by dibenzylphosphoric acid or phosphoric acid have not been detailed in the reviewed literature. Chiral phosphoric acids have been successfully employed as Brønsted acid catalysts for the enantioselective ring-opening of other meso-aziridines with various nucleophiles, but specific application to this substrate is not documented.
Enzymatic Ring-Opening Mechanisms by Hydrolases
The enzymatic ring-opening of aziridines, including derivatives like this compound, represents a valuable synthetic strategy, offering high stereoselectivity under mild reaction conditions. Hydrolases, particularly lipases, have been employed in the kinetic resolution of racemic aziridines. nih.gov This process involves the selective acylation of one enantiomer, leaving the other unreacted and thus allowing for their separation.
The mechanism of hydrolase-catalyzed ring-opening of aziridines is not a direct hydrolytic cleavage of the aziridine ring itself. Instead, in the context of a kinetic resolution, the enzyme catalyzes the reaction at a functional group attached to the aziridine ring. For instance, in the case of a racemic mixture of 2-hydroxymethylaziridines, a lipase would selectively acylate the hydroxyl group of one enantiomer.
While the direct enzymatic hydrolysis of the C-N bonds of an aziridine ring by hydrolases is not the typical mode of action, these enzymes can be pivotal in preparing enantiomerically pure aziridines which can then undergo subsequent non-enzymatic ring-opening reactions. The high enantioselectivity of hydrolases in discriminating between the enantiomers of a racemic aziridine substrate is a key advantage of this chemoenzymatic approach. nih.govnih.gov
Ring Opening of Non-Activated Aziridines with [¹¹C]CO₂
The fixation of carbon dioxide, particularly the radioactive isotope carbon-11 ([¹¹C]CO₂), into organic molecules is of significant interest for applications in positron emission tomography (PET). rsc.orgnih.gov The ring-opening of non-activated aziridines with [¹¹C]CO₂ provides a direct route to synthesize ¹¹C-labeled carbamates. rsc.orgnih.gov This reaction typically requires a catalyst to overcome the high activation barrier for the reaction between the stable aziridine ring and CO₂. researchgate.netrsc.org
Novel ionic liquids (ILs) based on 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) halide salts have been developed as an effective catalytic system for this transformation. rsc.orgrsc.orgnih.gov The proposed mechanism involves the activation of the aziridine by the ionic liquid, facilitating the nucleophilic attack of the aziridine nitrogen onto the carbon of [¹¹C]CO₂. This is followed by an intramolecular ring-opening of the aziridinium (B1262131) intermediate by the newly formed carbamate, leading to the formation of an oxazolidinone, a cyclic carbamate. scispace.comrsc.org
The reaction conditions, such as temperature and the choice of ionic liquid, have been optimized to achieve high radiochemical yields and trapping efficiencies of [¹¹C]CO₂. rsc.orgnih.gov This methodology has been successfully applied to a range of non-activated N-protonated and N-alkylated aziridines. rsc.orgnih.gov
Table 1: Reaction Conditions for the Ring Opening of Non-Activated Aziridines with [¹¹C]CO₂
| Parameter | Optimized Condition |
| Catalyst | HDBNBr (Ionic Liquid) |
| Activation | 15 min at 85 °C |
| Reaction Time | 5 min |
| Reaction Temperature | 130 °C |
Reactions at the Ester and Carbonyl Moieties
Reduction to 2-Hydroxymethylaziridines
The reduction of the ester functionality in this compound to a primary alcohol yields the corresponding 2-hydroxymethylaziridine. This transformation is a crucial step in the synthesis of various chiral building blocks. nih.govacs.orgnih.govacs.org The resulting 2-hydroxymethylaziridine can be considered a nitrogen analog of glycidol, a versatile synthon in organic and medicinal chemistry. acs.orgnih.govacs.org
Commonly used reducing agents for this conversion include lithium aluminum hydride (LAH). The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at reduced temperatures to control the reactivity of the hydride reagent. The high efficiency of this reduction allows for the preparation of enantiomerically enriched 2-hydroxymethylaziridines, which are valuable precursors for the synthesis of amino alcohols and other biologically active molecules. acs.orgnih.govacs.org
Silylation of 2-Hydroxymethylaziridines
The hydroxyl group of 2-hydroxymethylaziridines can be protected to prevent its interference in subsequent reactions. Silylation is a common protection strategy, where a silyl group is introduced to form a silyl ether. nih.gov This protection is often necessary due to the reactivity of the hydroxyl group in the presence of strong bases or nucleophiles.
Various silylating agents can be employed, with the choice depending on the desired stability of the protecting group. Common examples include tert-butyldimethylsilyl chloride (TBDMSCl) and tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction is typically carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The bulky nature of these silyl groups provides steric hindrance, enhancing their stability. nih.gov The silyl protecting group can be selectively removed under specific conditions, often using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Reactions with Organolithium Reagents
Formation of 2-Aziridinylketones
The reaction of this compound with organolithium reagents provides a direct route to the synthesis of 2-aziridinylketones (also known as 2-acylaziridines). acs.orgnih.govnih.gov This transformation involves the nucleophilic addition of the organolithium reagent to the ester carbonyl group. To prevent a second addition of the organolithium reagent to the resulting ketone, the reaction is typically carried out at low temperatures, such as -78 °C. nih.gov
An alternative and often more efficient approach involves the conversion of the aziridine-2-carboxylate (B8329488) to a Weinreb amide, N-methoxy-N-methylamide. acs.orgnih.gov The Weinreb amide is less reactive than the corresponding ester and reacts with organolithium or Grignard reagents to form a stable tetrahedral intermediate, which upon acidic workup, yields the desired 2-aziridinylketone in high yield, minimizing the formation of the tertiary alcohol byproduct. acs.orgnih.gov This method has been successfully used to prepare a variety of enantiomerically pure 2-acylaziridines from the corresponding aziridine-2-carboxylates. acs.orgnih.gov
Table 2: Synthesis of 2-Acylaziridines from an Aziridine-2-carboxylate Derivative
| Organometallic Reagent | Product (2-Acylaziridine) | Yield (%) |
| MeMgBr | Aziridinyl Methyl Ketone | High |
| PhMgBr | Aziridinyl Phenyl Ketone | High |
| n-BuLi | Aziridinyl Butyl Ketone | High |
Formation of Hydrazides and 1,3,4-Triazabicyclo-[4.1.0]heptan-5-ones
This compound can be converted to its corresponding hydrazide through reaction with hydrazine. This transformation is a standard method for the synthesis of hydrazides from esters researchgate.net. The resulting aziridine-2-carbohydrazide is a versatile intermediate for the synthesis of various heterocyclic compounds.
A notable subsequent reaction of the aziridine-2-carbohydrazide involves its condensation with ketones to form 2,2-disubstituted 1,3,4-triazabicyclo-[4.1.0]heptan-5-ones researchgate.net. This reaction constructs a new five-membered triazole ring fused to the aziridine ring, creating a bicyclic system. The reaction likely proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.
Table 2: Synthesis of Hydrazides and 1,3,4-Triazabicyclo-[4.1.0]heptan-5-ones No specific data for the 3,3-dimethyl substituted compound was found in the search results. The following table is illustrative of the general transformation described.
| Starting Material | Reagent 1 | Intermediate | Reagent 2 (Ketone) | Product |
| This compound | Hydrazine (N₂H₄) | 3,3-dimethylaziridine-2-carbohydrazide | Acetone | 2,2,6,6-tetramethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one |
| This compound | Hydrazine (N₂H₄) | 3,3-dimethylaziridine-2-carbohydrazide | Cyclohexanone | 6,6-dimethyl-2,2-spirocyclohexyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one |
Formation of Aziridinocarbinols with Aldehydes
The direct reaction of this compound with aldehydes can lead to the formation of aziridinocarbinols researchgate.net. This reaction provides a straightforward route to these valuable compounds, which are precursors to amino alcohols. The reaction likely involves the nucleophilic addition of an intermediate derived from the aziridine ester to the electrophilic carbonyl carbon of the aldehyde.
While the direct reaction with the methyl ester is possible, converting the ester to the corresponding amide can also facilitate this transformation researchgate.net. The reaction conditions, such as the choice of solvent and the use of a catalyst, can influence the yield and stereoselectivity of the reaction.
Cycloaddition Reactions
1,3-Dipolar Cycloaddition Reactions
This compound can serve as a precursor to azomethine ylides, which are highly reactive 1,3-dipoles. These ylides readily undergo 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles to form five-membered nitrogen-containing heterocycles, such as pyrrolidines and oxazolidines wikipedia.orgmdpi.comnih.gov.
The reaction involves the [3+2] cycloaddition of the azomethine ylide to a double or triple bond of the dipolarophile. This reaction is a powerful tool for the construction of complex heterocyclic systems with high stereocontrol wikipedia.org. The stereochemistry of the resulting cycloadduct is often dictated by the geometry of the azomethine ylide and the nature of the dipolarophile. Both stabilized and non-stabilized azomethine ylides can participate in these reactions nih.gov.
When carbonyl compounds are used as dipolarophiles, the cycloaddition leads to the formation of oxazolidine derivatives mdpi.comnih.gov. This reaction is particularly useful for the synthesis of substituted α-amino-β-hydroxy esters after subsequent hydrolysis of the oxazolidine ring.
Table 3: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides Derived from Aziridines This table represents the general reactivity of azomethine ylides from aziridines, as specific data for the 3,3-dimethyl substituted compound was not found.
| Azomethine Ylide Precursor | Dipolarophile | Solvent | Product |
| This compound (via thermal opening) | Benzaldehyde | Toluene | Methyl 2,2-dimethyl-5-phenyloxazolidine-4-carboxylate |
| This compound (via thermal opening) | Diethyl ketomalonate | Xylene | Diethyl 2-(methoxycarbonyl)-4,4-dimethyloxazolidine-2,5-dicarboxylate |
| N-benzyl-3,3-dimethylaziridine-2-carboxylate (via thermal opening) | N-phenylmaleimide | Toluene | Methyl 3a,6a-dimethyl-2,5-diphenyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole-1,3(2H)-dione-4-carboxylate |
Generation of Azomethine Ylides via Thermal Ring Opening
A primary method for the generation of azomethine ylides from aziridines is through thermal ring opening mdpi.comnih.govrsc.org. This process involves the conrotatory cleavage of the carbon-carbon bond of the aziridine ring upon heating. The substituents on the aziridine ring influence the stereochemistry of the resulting azomethine ylide.
For an aziridine like this compound, thermal activation would lead to the cleavage of the C2-C3 bond, forming a transient azomethine ylide. The presence of the ester group at the C2 position can stabilize the adjacent carbanionic center of the ylide. The generated ylide is typically trapped in situ with a suitable dipolarophile to prevent its decomposition or isomerization wikipedia.org. The temperature required for the ring opening depends on the substitution pattern of the aziridine, with electron-withdrawing groups generally facilitating the process.
The thermal generation of azomethine ylides is a key step that precedes the 1,3-dipolar cycloaddition reactions, making it a fundamental process in the application of aziridines in heterocyclic synthesis.
Subsequent Cycloadditions with Dipolarophiles
The thermal or photochemical cleavage of the C-C bond in aziridines, such as this compound, generates highly reactive azomethine ylides. These ylides are 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles. This method is a powerful tool for the stereoselective synthesis of five-membered nitrogen-containing heterocycles like pyrrolidines and oxazolidines. researchgate.netmdpi.com
The reactivity and regioselectivity of these cycloadditions are influenced by the nature of both the azomethine ylide and the dipolarophile. Stabilized and non-stabilized ylides can be employed. nih.gov While simple alkenes and alkynes are common reaction partners, the scope of dipolarophiles extends to systems with heteroatoms.
Key classes of dipolarophiles include:
Olefinic and Acetylenic Compounds: Electron-deficient alkenes and alkynes are particularly effective dipolarophiles, leading to the formation of highly substituted pyrrolidine and pyrroline rings, respectively. researchgate.net
Carbonyl Compounds: Azomethine ylides react with aldehydes and ketones to yield oxazolidine derivatives. mdpi.comnih.govnih.gov These reactions are often highly stereoselective. The reaction is not limited to simple aldehydes; ketenes and carboxyl systems like isatoic anhydrides can also serve as dipolarophiles. nih.gov
Aromatic Systems: While simple benzene derivatives are generally unreactive, the dipolarophilic character of the benzene ring can be enhanced when it is part of a polycyclic aromatic hydrocarbon or substituted with strong electron-withdrawing groups, such as nitro groups. researchgate.netmdpi.com
The 1,3-dipolar cycloaddition of an azomethine ylide generated from an aziridine with a second azirine molecule is also a known pathway, leading to the formation of complex heterocyclic systems. mdpi.com
Isomerization and Rearrangement Reactions
The strained three-membered ring of N-acyl-2,2-dimethylaziridines, a class of compounds including the subject molecule, is prone to various isomerization and rearrangement reactions, particularly under acidic, neutral, or thermal conditions. These reactions provide pathways to more stable five-membered rings or acyclic structures.
The treatment of N-acyl-2,2-dimethylaziridines with acid leads to ring-opening and subsequent rearrangement. The product distribution is highly dependent on the reaction conditions, specifically the concentration of the acid. researchgate.netias.ac.in
In concentrated sulfuric acid , the primary products are oxazolines . The proposed mechanism involves protonation of the acyl oxygen, followed by an intramolecular nucleophilic attack of the oxygen onto a tertiary carbon of the aziridine ring. researchgate.netias.ac.inresearchgate.net
In aqueous sulfuric acid solutions , a mixture of oxazolines, amidoalcohols, and allylamides is typically formed. researchgate.netias.ac.in The relative yields of these products are influenced by the acidity of the medium and the specific nature of the N-acyl group. researchgate.netias.ac.in The formation of allylamides occurs through a competing pathway involving elimination.
| Catalyst/Solvent | Temperature | Products |
| Concentrated H₂SO₄ | Room Temperature | Oxazolines researchgate.netias.ac.in |
| Aqueous H₂SO₄ | Room Temperature | Mixture of Oxazolines, Amidoalcohols, and Allylamides researchgate.netias.ac.in |
This table summarizes the outcomes of acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines.
Under neutral conditions, such as in pure water at room temperature, N-acyl-2,2-dimethylaziridines undergo hydrolysis to form amidoalcohols . researchgate.netias.ac.inresearchgate.net This reaction proceeds via a specific cleavage of the C2-N bond of the aziridine ring. researchgate.net The nucleophilic attack of water occurs at the less substituted carbon of the protonated aziridine ring, leading to the formation of the corresponding amidoalcohol in good yields (76-91%). researchgate.net
Thermolysis of N-acyl-2,2-dimethylaziridines results in rearrangement to form N-methallyl amides and/or oxazolines , depending on the substitution pattern. researchgate.netresearchgate.net Quantum chemistry studies have elucidated the mechanisms of these rearrangements. researchgate.net
Two primary pathways have been identified:
Formation of N-methallylamide: This occurs via a transition state where a hydrogen atom from one of the methyl groups migrates to the amide oxygen. researchgate.net
Formation of Oxazoline: This pathway involves a transition state where the amide oxygen attacks the tertiary carbon of the aziridine ring, leading to the five-membered oxazoline ring. researchgate.net
A third, minor pathway can lead to a vinylamide product through hydrogen migration from a secondary carbon to the oxygen. researchgate.net
Incorporating aziridine-2-carboxylic acid residues into peptides introduces a unique site for chemical manipulation and structural isomerization. researchgate.netnih.gov The electrophilic nature of the aziridine ring allows for site-selective conjugation and macrocyclization reactions, which fundamentally alter the peptide's structure. researchgate.netnih.gov
Peptide macrocyclization can be achieved through reactions involving aziridine aldehydes, where the aziridine acts as an internal nucleophile. ebrary.netresearchgate.net For example, a disrupted Ugi reaction involving an aziridine aldehyde dimer, an isocyanide, and a linear peptide can yield complex macrocycles. ebrary.net The mechanism involves the formation of an intermediate that undergoes transacylation by the aziridine nitrogen, closing the macrocycle. ebrary.net Such reactions represent a significant structural isomerization of the linear peptide precursor into a constrained cyclic architecture.
Furthermore, the aziridine ring within a peptide can be opened by various nucleophiles, such as thiols, in a site- and stereoselective manner. researchgate.netnih.gov This ring-opening reaction leads to a modified peptide backbone, effectively isomerizing the original aziridine-containing structure.
Addition Reactions to Multiple Bonds
The reactivity of the aziridine ring allows it to participate in addition reactions to multiple bonds through several mechanisms.
One of the most significant examples is the 1,3-dipolar cycloaddition discussed previously (Section 3.3.3), where the azomethine ylide derived from the aziridine adds across a C=C, C≡C, or C=O multiple bond.
Additionally, radical addition reactions to C=X double bonds (where X can be carbon, nitrogen, oxygen, etc.) are a fundamental class of reactions in organic chemistry. nih.govchemrxiv.orgresearchgate.netresearchgate.net While not directly demonstrated for this compound in the provided context, the principles of radical addition could be applicable. For instance, a radical species could potentially add to the C=N bond of an activated azirine intermediate or to a C=C bond in an N-alkenyl derivative. The regioselectivity of such an addition—whether the radical adds to the carbon or the heteroatom—is governed by a balance of orbital interactions and Pauli repulsion. chemrxiv.org
The nitrogen atom of the aziridine can also act as a nucleophile. In principle, it could participate in a conjugate addition (Michael reaction) to an α,β-unsaturated carbonyl compound. This reaction involves the addition of a nucleophile to the β-carbon of an electrophilic alkene. masterorganicchemistry.com Such a reaction would result in the formation of a new C-N bond and would represent a formal addition of the aziridine to a C=C double bond.
Advanced Synthetic Applications of Methyl 3,3 Dimethylaziridine 2 Carboxylate
As Chiral Building Blocks in Asymmetric Synthesis
The application of enantiomerically pure aziridines as chiral building blocks is a powerful strategy in asymmetric synthesis. While specific examples detailing the use of enantiopure methyl 3,3-dimethylaziridine-2-carboxylate as a chiral auxiliary are not extensively documented in readily available literature, the broader class of chiral aziridine-2-carboxylates serves as a strong precedent for its potential. The stereochemistry of these compounds can be leveraged to control the formation of new stereocenters in a variety of chemical transformations.
The general principle involves the diastereoselective reaction of a chiral aziridine (B145994) with a prochiral substrate. The inherent chirality of the aziridine directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other. For instance, the reaction of chiral imines with dimethylsulfonium methylide has been shown to produce chiral aziridine derivatives with high stereoselectivity. researchgate.net Although not the specific compound , this demonstrates the feasibility of using chiral aziridines to direct stereochemical outcomes.
Furthermore, the synthesis of enantiopure 2-substituted 2H-azirine-3-carboxylates has been achieved through the dehydrochlorination of chiral methyl 2-chloroaziridine-2-carboxylates. nih.gov These chiral azirines then participate in aza Diels-Alder reactions to yield bicyclic and tricyclic aziridines with high enantiomeric purity. nih.gov This highlights a pathway where a chiral aziridine derivative, conceptually similar to this compound, can be used to generate complex chiral structures. The gem-dimethyl substitution at the C3 position of the title compound would offer unique steric and electronic properties that could be exploited in similar asymmetric transformations.
Synthesis of Unnatural Amino Acids and Derivatives
The strained nature of the aziridine ring makes this compound an excellent precursor for the synthesis of a variety of unnatural amino acids, particularly α,α-disubstituted and β-amino acids. The regioselective opening of the aziridine ring by various nucleophiles is a key strategy in this regard.
The nucleophilic ring-opening of aziridine-2-carboxylates is a well-established method for producing both α- and β-amino acid derivatives. ru.nl Heteroatom nucleophiles typically attack the C3 carbon, leading to α-amino acid derivatives, while the regioselectivity of carbon nucleophiles can be more variable. ru.nl
Specifically, the ring-opening of N-protected aziridine-2-carboxylic acids with organocuprates has been shown to be a high-yielding and regioselective method for the synthesis of optically pure α-amino acids. nih.gov While this work was performed on an N-sulfonylated derivative, the principle can be extended to this compound, which would lead to the formation of α,α-dimethyl-β-substituted amino acids. The gem-dimethyl group at the C3 position would sterically direct the nucleophilic attack to the C2 carbon, favoring the formation of β-amino acid derivatives. The synthesis of β,β-dimethylated amino acids is of significant interest as these building blocks can confer resistance to proteolytic degradation in peptides. iris-biotech.de
The natural product pleurocybellaziridin, which is dimethylaziridine carboxylic acid, has been synthesized from Garner's ester, a derivative of serine. wikipedia.org This synthesis involves the formation of the aziridine ring as a key step, highlighting the accessibility of this structural motif. wikipedia.org The reverse reaction, the ring-opening of this compound, provides a direct route to α,α-dimethylated amino acid derivatives that are otherwise challenging to synthesize.
Construction of Complex Heterocyclic Systems
The high ring strain of this compound makes it a reactive intermediate for the construction of more complex heterocyclic systems through ring-expansion reactions. Depending on the reagent and reaction conditions, the aziridine ring can be selectively cleaved at either the C2-N or C3-N bond, leading to a variety of larger heterocycles.
A notable application is the regioselective ring expansion of ethyl 3,3-dimethylaziridin-2-carboxylate, a close analogue, to form substituted thiazolidine (B150603) derivatives. semanticscholar.org For instance, reaction with potassium thiocyanate (B1210189) in formic acid results in the clean formation of a thiazoline, indicating cleavage of the C2-N bond. semanticscholar.org Conversely, reaction with carbon disulfide also proceeds via C2-N bond cleavage to yield a thiazolidinethione. semanticscholar.org These reactions provide a direct entry into functionalized five-membered sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. researchgate.netnih.gove3s-conferences.orgnih.govimpactfactor.org
Furthermore, treatment of ethyl 3,3-dimethylaziridin-2-carboxylate with benzyl (B1604629) isothiocyanate leads to a hydantoin (B18101) derivative, in a process that involves initial N-acylation followed by ring fragmentation at the C3-N bond. semanticscholar.org The ability to control the regioselectivity of the ring expansion by choosing the appropriate reagent opens up diverse pathways to various heterocyclic cores.
| Reagent | Resulting Heterocycle | Bond Cleavage Pathway |
| Potassium Thiocyanate | Thiazoline | C2-N |
| Carbon Disulfide | Thiazolidinethione | C2-N |
| Benzyl Isothiocyanate | Hydantoin Derivative | C3-N |
Table based on reactions of the analogous ethyl 3,3-dimethylaziridin-2-carboxylate. semanticscholar.org
Contributions to Total Synthesis Strategies
While the application of this compound as a key building block in the total synthesis of numerous complex natural products is not yet widespread, its potential is evident from its use in constructing key structural motifs. One of the most significant contributions is in the synthesis of the penem (B1263517) nucleus, a core component of a class of β-lactam antibiotics.
A photochemical approach has been demonstrated for the synthesis of a penem in low yield starting from a derivative of 3,3-dimethylaziridin-2-carboxylate. semanticscholar.org This strategy involves the irradiation of an N-cysteinyl-3,3-dimethylaziridin-2-carboxylate, which is proposed to proceed through a transient thioaldehyde that adds across the aziridine N-C3 bond. semanticscholar.org This represents a novel and direct method for constructing the bicyclic penem core.
The broader utility of aziridines in total synthesis is well-established. For example, the total synthesis of (±)-marinoaziridine B, a marine natural product, involved a Staudinger reaction to form the aziridine ring as a key step. wikipedia.org While not using the title compound as a starting material, this highlights the importance of the aziridine motif in natural product synthesis. The unique substitution pattern of this compound makes it a promising candidate for future applications in the stereocontrolled synthesis of complex natural products containing quaternary carbon centers adjacent to a nitrogen atom.
Stereoselective Formation of Peptides and Peptide Analogues
The incorporation of unnatural amino acids into peptides is a powerful tool for modifying their structure, stability, and biological activity. This compound, as a precursor to α,α-dimethylated β-amino acids, can be used to synthesize peptide analogues with constrained conformations and increased resistance to enzymatic degradation.
The synthesis of dipeptides containing (2R)-aziridine-2-carboxylic acid has been reported, demonstrating the feasibility of incorporating this strained ring system into peptide chains. wikipedia.org While the gem-dimethyl substitution adds another layer of complexity, established peptide coupling protocols can likely be adapted for this purpose. The steric bulk of the 3,3-dimethyl group would be expected to influence the conformational preferences of the resulting peptide, potentially inducing specific secondary structures.
A key challenge in the synthesis of peptides containing such modified amino acids is the potential for racemization and the need for stereocontrol during coupling and deprotection steps. Diastereoselective synthetic routes are crucial for obtaining stereochemically pure peptide analogues. For instance, the diastereoselective synthesis of (3R,5R)-β-hydroxypiperazic acid, another complex amino acid found in nonribosomal peptides, relies on stereocontrolled reactions to build the desired stereocenters. nsf.gov Similar strategies would be necessary for the stereoselective incorporation of the 3,3-dimethylaziridine-2-carboxylate moiety or its ring-opened derivatives into peptide backbones. The resulting peptides, with their unique structural features, would be of great interest for studies in medicinal chemistry and chemical biology.
Theoretical and Computational Investigations of Methyl 3,3 Dimethylaziridine 2 Carboxylate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary computational method for studying the properties of organic molecules, offering a balance of accuracy and computational efficiency. nih.gov It is widely used to model geometries, electronic properties, and reaction energies for compounds such as aziridine (B145994) derivatives. nih.govscihub.org
The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov This process involves using DFT functionals, such as B3LYP or ωB97XD, with a suitable basis set like 6-311G(d,p), to calculate the forces on each atom and adjust their positions until a true energy minimum on the potential energy surface is located. nih.govnih.gov For Methyl 3,3-dimethylaziridine-2-carboxylate, this would yield precise information on bond lengths, bond angles, and dihedral angles of its most stable structure.
Once the geometry is optimized, the electronic structure can be analyzed. Key aspects of this analysis include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). nih.gov The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this aziridine, negative potential would be expected around the nitrogen atom and the carbonyl oxygen, indicating sites favorable for electrophilic attack, while positive potential would be found near the ring protons. nih.govmdpi.com
Table 1: Illustrative Output of DFT-Based Electronic Structure Analysis
| Parameter | Description | Predicted Characteristic for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. | Localized primarily on the nitrogen atom, indicating its role as a nucleophilic center. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. | Likely distributed across the C-N bonds of the strained ring, indicating susceptibility to nucleophilic ring-opening. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap would suggest a balance between stability and the high reactivity associated with the strained aziridine ring. |
| MEP Analysis | Maps electrostatic potential to identify charge distribution. | Negative potential (red) on the nitrogen and carbonyl oxygen; positive potential (blue) on the ring carbons and protons. |
Energy Calculations and Reaction Pathways (IRC)
DFT calculations are instrumental in mapping out the energetic landscape of a chemical reaction. mdpi.com By calculating the energies of reactants, products, and, most importantly, transition states, a reaction's feasibility can be determined. The activation energy (Ea), which is the energy difference between the reactants and the transition state, dictates the reaction rate. researchgate.net
A key technique in this process is the Intrinsic Reaction Coordinate (IRC) calculation. An IRC analysis traces the reaction path from a transition state forwards to the products and backwards to the reactants. researchgate.net This confirms that the identified transition state is the correct one for the specific reaction being studied and helps to visualize the entire transformation process. mdpi.comresearchgate.net These calculations provide thermodynamic and kinetic data, such as free enthalpies (ΔG) and activation energies, which are crucial for proposing a probable reaction mechanism. researchgate.net
Mechanistic Elucidation of Reactions
The high ring strain of aziridines (approximately 26-27 kcal/mol) is a primary driving force for their reactivity, particularly in ring-opening reactions. clockss.org Computational studies are essential for elucidating the detailed mechanisms of these transformations.
Non-activated aziridines, which have an electron-donating group on the nitrogen, are relatively inert towards nucleophiles and require activation. nih.gov A common activation method is protonation or reaction with a Lewis acid, which forms a highly reactive aziridinium (B1262131) ion intermediate. nih.govbioorg.org
The ring-opening mechanism proceeds in two main steps:
Activation: The nitrogen atom of this compound is protonated in an acidic medium, forming the corresponding aziridinium ion. This step significantly weakens the C-N bonds of the three-membered ring. researchgate.netbioorg.org
Nucleophilic Attack: A nucleophile present in the reaction mixture attacks one of the ring carbons. The regioselectivity of this attack is critical. Due to the steric hindrance from the two methyl groups at the C3 position and the electronic influence of the carboxylate group at C2, the nucleophilic attack is predicted to occur preferentially at the C2 carbon. This leads to the cleavage of the N1-C2 bond. frontiersin.org
Table 2: Steps in the Acid-Catalyzed Ring Opening of this compound
| Step | Description | Key Intermediate |
| 1. Protonation | The lone pair of electrons on the aziridine nitrogen attacks a proton (H+) from an acid catalyst. | Methyl 3,3-dimethylaziridinium-2-carboxylate ion. |
| 2. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic C2 carbon of the strained aziridinium ring. | Transition state involving the partial formation of the C2-Nu bond and cleavage of the N1-C2 bond. |
| 3. Ring Opening | The N1-C2 bond fully breaks, relieving the ring strain and forming the final acyclic product. | β-amino acid derivative. |
Thermal Rearrangement Mechanisms
Thermal or photochemical energy can induce rearrangements in aziridine rings. Theoretical investigations of the related compound, methyl 3-methyl-2H-azirine-2-carboxylate, have shown that the molecule can undergo cleavage of either the C-C or C-N bond upon UV excitation. nih.gov DFT calculations revealed that the presence of the electron-withdrawing methoxycarbonyl substituent favors the C-N bond cleavage pathway, a process that is unusual for many other azirine systems. nih.gov
For this compound, a plausible thermal rearrangement would involve the cleavage of the C2-C3 bond to form an azomethine ylide. This highly reactive intermediate can then undergo various subsequent reactions. DFT and IRC calculations would be essential to determine the activation energy for this ring-opening and to explore the stability and subsequent reaction pathways of the resulting ylide.
While aziridines themselves are not typical substrates for cycloadditions, the azomethine ylides formed from their thermal or photochemical ring-opening are classic 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes).
The mechanism involves:
Ring Opening: The aziridine ring opens to form an azomethine ylide.
Cycloaddition: The ylide reacts with a dipolarophile to form a five-membered heterocyclic ring.
DFT studies are crucial for predicting the regioselectivity of these cycloadditions. mdpi.com The reaction can produce different regioisomers, and computational modeling can determine which pathway is energetically favored by calculating the transition state energies for each possible approach of the reactants. mdpi.commdpi.com The regioselectivity is governed by a combination of steric effects and electronic factors, specifically the orbital overlap between the FMOs of the azomethine ylide and the dipolarophile. mdpi.com
Analysis of Regioselectivity and Stereoselectivity
The reactivity of aziridines is largely dictated by the strain of the three-membered ring, making them susceptible to ring-opening reactions. The regioselectivity and stereoselectivity of these reactions are influenced by a delicate interplay of electronic and steric factors, as well as the nature of the attacking nucleophile and any catalyst employed. In the case of this compound, the substitution pattern—a gem-dimethyl group at C3 and a methyl carboxylate group at C2—presents a fascinating case for theoretical investigation.
Electronic and Steric Effects on Reaction Outcomes
The regioselectivity of nucleophilic attack on the aziridine ring of this compound is a critical aspect of its reactivity profile. The two carbon atoms of the ring, C2 and C3, are non-equivalent, leading to two potential sites for nucleophilic attack. Electronic and steric effects play a pivotal role in determining which site is preferentially attacked.
Electronic Effects: The methyl carboxylate group at the C2 position is an electron-withdrawing group. This group significantly influences the electronic distribution within the aziridine ring. The presence of this group is expected to make the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack. In nucleophilic aromatic substitution reactions, electron-withdrawing groups are known to accelerate the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com A similar principle can be applied to the aziridine ring, where the electron-withdrawing nature of the ester functionality would favor attack at the adjacent carbon.
Steric Effects: Conversely, the steric hindrance at the C3 position, due to the presence of two methyl groups (gem-dimethyl substitution), is substantial. youtube.com This steric bulk shields the C3 carbon from the approach of a nucleophile. nih.gov Therefore, from a steric standpoint, nucleophilic attack would be more favorable at the less hindered C2 position. In many cases of bimolecular nucleophilic substitution, steric hindrance is a dominant factor in determining the reaction pathway. youtube.comnih.gov
The interplay between these electronic and steric factors is crucial. In the case of this compound, both electronic and steric effects appear to favor nucleophilic attack at the C2 position. The electron-withdrawing nature of the ester group at C2 enhances its electrophilicity, while the bulky gem-dimethyl group at C3 provides significant steric shielding.
Illustrative data from computational studies on analogous substituted aziridines can provide insight into the expected regioselectivity. The following table presents hypothetical activation barriers for nucleophilic attack at C2 and C3, based on trends observed in related systems.
| Attacking Nucleophile | Calculated Activation Barrier for Attack at C2 (kcal/mol) | Calculated Activation Barrier for Attack at C3 (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| CN⁻ | 15.2 | 22.5 | Attack at C2 |
| CH₃O⁻ | 18.9 | 25.1 | Attack at C2 |
| NH₃ | 20.5 | 28.3 | Attack at C2 |
This table is illustrative and based on general principles of chemical reactivity. Actual experimental or more detailed computational results would be required for definitive values.
Conformational Analysis and Stereochemical Control
The stereochemical outcome of reactions involving this compound is intrinsically linked to its conformational preferences and the mechanism of the ring-opening reaction. The aziridine ring itself is not planar, and the substituents can adopt different spatial arrangements.
Computational studies on similar chiral aziridines have demonstrated that the ring-opening can proceed with either inversion or retention of stereochemistry, depending on the reaction conditions and the nature of the nucleophile. acs.orgnih.gov For instance, palladium-catalyzed ring-opening reactions of 2-substituted aziridines have been shown to proceed via an S(_N)2-type mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. acs.org
In the context of this compound, a nucleophilic attack at the chiral C2 center would likely proceed with inversion of stereochemistry, a hallmark of the S(_N)2 pathway. The approach of the nucleophile occurs from the side opposite to the C-N bond, leading to a stereospecific outcome.
The conformational analysis of the transition state is key to understanding the stereochemical control. The bulky gem-dimethyl group at C3 can influence the orientation of the methyl carboxylate group at C2, which in turn can affect the trajectory of the incoming nucleophile. Theoretical models of the transition state would likely show the nucleophile approaching the C2 carbon from the sterically most accessible face, away from the gem-dimethyl groups.
The following table summarizes the expected stereochemical outcomes for the ring-opening of a hypothetical (2R)-methyl 3,3-dimethylaziridine-2-carboxylate, based on mechanistic principles from related systems.
| Reaction Type | Proposed Mechanism | Expected Stereochemical Outcome at C2 |
|---|---|---|
| Nucleophilic Ring Opening (e.g., with NaN₃) | S(_N)2 | Inversion of configuration |
| Acid-Catalyzed Ring Opening (e.g., with H₂O/H⁺) | S(_N)1-like at C3, S(_N)2 at C2 | Potential for racemization if carbocation forms at C3, inversion at C2 |
This table is illustrative and based on general principles of chemical reactivity. Actual experimental or more detailed computational results would be required for definitive values.
Role of Quantum Chemical Parameters (e.g., Fukui Indices, Local/Global Softness)
To provide a more quantitative and predictive understanding of the reactivity of this compound, quantum chemical parameters derived from Density Functional Theory (DFT) can be employed. nih.gov Descriptors such as Fukui indices and local/global softness are powerful tools for identifying the most reactive sites within a molecule. pku.edu.cnupwr.edu.pl
Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes. researchgate.net It is a local reactivity descriptor that can distinguish between electrophilic and nucleophilic attack. For an electrophilic attack, the relevant Fukui function is f(r), which points to sites that can best accommodate an increase in electron density. For a nucleophilic attack, f(r) is used, highlighting sites that are most susceptible to losing electron density. In the case of this compound, the sites with the largest f(r) values would be the most likely targets for nucleophiles. It is anticipated that the C2 carbon would possess a significantly higher f(r) value compared to the C3 carbon due to the electron-withdrawing ester group.
Local and Global Softness: Chemical softness (S) is a global property of a molecule that measures its polarizability. Its inverse is chemical hardness (η). The local softness, s(r), is the local counterpart of the global softness and is related to the Fukui function. upwr.edu.pl According to the Hard and Soft Acids and Bases (HSAB) principle, soft nucleophiles prefer to react with soft electrophilic sites, and hard nucleophiles with hard electrophilic sites. By calculating the local softness at the C2 and C3 positions, one can predict the preferred site of attack for a given nucleophile. The C2 carbon, being more influenced by the polarizable ester group, is expected to be a softer electrophilic center than the C3 carbon.
The following table presents hypothetical calculated values for Fukui functions and local softness for the C2 and C3 atoms of this compound, based on trends observed in similar molecules.
| Atomic Site | Fukui Function for Nucleophilic Attack (f⁻) | Local Softness for Nucleophilic Attack (s⁻) | Predicted Reactivity towards Nucleophiles |
|---|---|---|---|
| C2 | 0.25 | 0.18 | More reactive |
| C3 | 0.08 | 0.06 | Less reactive |
This table is illustrative and based on general principles of chemical reactivity. Actual experimental or more detailed computational results would be required for definitive values.
These quantum chemical descriptors provide a robust theoretical framework for rationalizing and predicting the regioselectivity of nucleophilic ring-opening reactions of this compound, complementing the qualitative analysis based on electronic and steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
